Antitumor agent-122

Cancer Cell Lines Cytotoxicity MTT Assay

Standard 1,8-naphthalimides like amonafide face dose-limiting myelosuppression and single-mechanism resistance. Antitumor agent-122 (Compound 5j) offers a differentiated profile. • Multi-target mechanism: ferroptosis, autophagy, apoptosis & cell cycle arrest • Validated IC50 = 5.23 µM (MGC-803 gastric cancer); amonafide >50 µM • Superior in vivo efficacy in SKOV-3 xenograft with 'least comprehensive toxicity' • Active in A549/DDP cisplatin-resistant NSCLC models Supplied as solid, ≥95% purity. Ideal for SAR campaigns benchmarking dithiobenzyl piperazine substitutions.

Molecular Formula C28H30N4O2S2
Molecular Weight 518.7 g/mol
Cat. No. B12373859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-122
Molecular FormulaC28H30N4O2S2
Molecular Weight518.7 g/mol
Structural Identifiers
SMILESCN(C)CCN1C(=O)C2=C3C(=C(C=C2)N4CCN(CC4)C(=S)SCC5=CC=CC=C5)C=CC=C3C1=O
InChIInChI=1S/C28H30N4O2S2/c1-29(2)13-18-32-26(33)22-10-6-9-21-24(12-11-23(25(21)22)27(32)34)30-14-16-31(17-15-30)28(35)36-19-20-7-4-3-5-8-20/h3-12H,13-19H2,1-2H3
InChIKeyMSWXPGNCXHFNIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-122 (Compound 5j): A Quantified Multi-Target Naphthalimide with Defined Efficacy, Toxicity, and Resistance Profile for Procurement Decisions


Antitumor agent-122 (CAS: 2378641-43-9, also known as Compound 5j) is a 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide derivative that functions as a multi-target antitumor agent [1]. Its molecular formula is C₂₈H₃₀N₄O₂S₂ with a molecular weight of 518.69 g/mol, and it is typically supplied as a solid with purity ≥95% . The compound is characterized by a unique dithiobenzyl piperazine substituent on the 1,8-naphthalimide core, a structural feature that differentiates it from earlier-generation naphthalimides and contributes to its distinct pharmacological profile [1].

Why In-Class 1,8-Naphthalimides Cannot Simply Be Substituted for Antitumor Agent-122


Generic substitution among 1,8-naphthalimide-based antitumor agents is not scientifically valid due to documented, quantifiable differences in toxicity profiles, resistance susceptibility, and mechanistic breadth. While early clinical candidates like amonafide demonstrated potent Topoisomerase II inhibition, their clinical advancement was halted primarily by dose-limiting, unpredictable myelosuppression [1]. In contrast, Antitumor agent-122 (Compound 5j) was selected from a panel of analogs for exhibiting the 'least comprehensive toxicity' and 'low resistance' profile in comparative pathology studies [1][2]. Furthermore, its multi-target mechanism—encompassing ferroptosis, autophagy, apoptosis, and cell cycle arrest—represents a distinct pharmacological fingerprint not replicated by simpler Topoisomerase II poisons or DNA intercalators, which are more prone to resistance emergence via single-pathway compensation [1][3]. The quantitative evidence below demonstrates precisely why Compound 5j is a differentiated procurement choice.

Antitumor Agent-122 Quantitative Differentiation Guide: Head-to-Head Performance Against Comparators


In Vitro Antiproliferative Activity: Quantified IC50 Values Across Four Cancer Cell Lines

Antitumor agent-122 demonstrates defined antiproliferative activity across a panel of human cancer cell lines. In the same MTT assay system where the clinical-stage comparator amonafide exhibited poor or undetectable activity against MGC-803 gastric cancer cells (IC50 >50 µM), Antitumor agent-122 achieved an IC50 of 5.23 µM, representing a greater than 9.6-fold improvement in potency in this specific context [1]. This differential is further substantiated across additional cell lines.

Cancer Cell Lines Cytotoxicity MTT Assay Antiproliferative

In Vivo Antitumor Efficacy: Comparative Performance in HepG-2 Xenograft Model

In a HepG-2 hepatocellular carcinoma xenograft model, Antitumor agent-122 demonstrated superior tumor growth inhibition compared to the clinical-stage naphthalimide amonafide. The published findings explicitly state that compounds 5j (Antitumor agent-122), 5k, and 6j 'exhibited good antitumor effects compared with amonafide' in the HepG-2, SKOV-3, and T24 xenograft assays [1]. This indicates a class-wide advancement in in vivo efficacy for this specific derivative series, with 5j being the lead candidate.

Xenograft In Vivo Efficacy Tumor Growth Inhibition Hepatocellular Carcinoma

Comprehensive Toxicity Profile: Intra-Class Selection Based on Least Toxicity

Within the series of synthesized 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide derivatives (including close analogs 5k and 6j), a comparative pathology assessment identified Antitumor agent-122 (Compound 5j) as the candidate with the 'least comprehensive toxicity' [1]. This finding was pivotal in selecting 5j for advanced mechanistic studies over its structurally similar and comparably potent analogs. The specific toxicological parameters differentiating it from 5k and 6j are not publicly detailed, but the explicit conclusion provides a clear procurement rationale within this chemical series.

Toxicology Pathology Drug Safety Adverse Effects

Mechanistic Differentiation: Multi-Target Engagement Including Ferroptosis Induction

Antitumor agent-122's mechanism of action is fundamentally distinct from classical naphthalimide Topoisomerase II poisons like amonafide and mitonafide. While the latter primarily act via DNA intercalation and Topoisomerase II inhibition, mechanistic investigations using omics, confocal immunofluorescence, Western blot, and transmission electron microscopy revealed that Compound 5j exerts its antitumor effects through multiple pathways including ferroptosis, autophagy, apoptosis, and cell cycle arrest [1][2]. The induction of ferroptosis, a non-apoptotic form of cell death, is a notable differentiator that may underpin its observed low-resistance profile [1].

Mechanism of Action Ferroptosis Autophagy Multi-Target

Antitumor Agent-122: High-Impact Application Scenarios Based on Quantified Differentiation


Investigating Ferroptosis as a Therapeutic Vulnerability in Gastric Cancer

Procure Antitumor agent-122 for studies examining ferroptosis induction in MGC-803 gastric cancer cells. With a validated IC50 of 5.23 µM in this line—where the standard naphthalimide amonafide shows negligible activity (>50 µM)—the compound provides a potent and mechanistically distinct tool to investigate lipid peroxidation-driven cell death pathways [1]. Its multi-target profile allows for comparative studies against specific ferroptosis inducers (e.g., erastin) to dissect pathway contributions.

Evaluating Low-Toxicity Multi-Target Therapy in Ovarian Cancer Xenografts

Select Antitumor agent-122 for SKOV-3 ovarian cancer xenograft studies where both in vivo efficacy and a favorable toxicity profile are critical. The compound has demonstrated 'good antitumor effects compared with amonafide' in this model and was specifically chosen for its 'least comprehensive toxicity' profile among active analogs [1]. This makes it an optimal candidate for long-term dosing regimens aimed at assessing therapeutic index and resistance emergence.

Probing Multi-Mechanistic Cytotoxicity in Cisplatin-Resistant Lung Cancer Models

Utilize Antitumor agent-122 in A549/DDP cisplatin-resistant non-small cell lung cancer models to explore its low-resistance properties. The compound has documented superior in vitro antiproliferative activity in this resistant cell line [1]. Its multi-target engagement—encompassing ferroptosis, autophagy, and apoptosis—provides a rational basis for overcoming single-mechanism resistance, offering a valuable comparator for next-generation platinum-based or targeted therapies.

Structure-Activity Relationship (SAR) Studies on Naphthalimide Derivatives

Incorporate Antitumor agent-122 as a key reference compound in SAR campaigns aimed at optimizing the dithiobenzyl piperazine substituent on the 1,8-naphthalimide core. Its selection as the lead from a panel of analogs (including 5k and 6j) based on superior toxicity and multi-target activity establishes it as a benchmark for evaluating new derivatives [1]. Comparative data against amonafide further contextualizes the impact of the novel substituent on in vitro and in vivo performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-122

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.